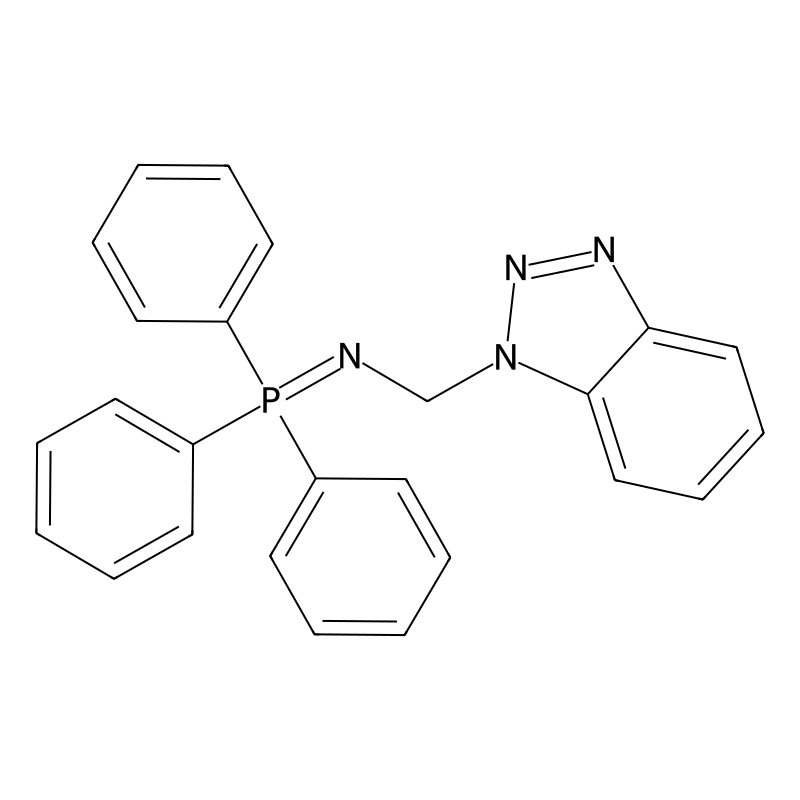

N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Betmip is a well-characterized organophosphorus compound, synthesized through the reaction of benzotriazole with triphenylphosphine and paraformaldehyde. Its structure has been confirmed using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [].

Applications in Organic Synthesis:

Betmip finds applications in various organic synthesis reactions due to its unique properties. It acts as a versatile nucleophilic reagent, participating in:

- C-N bond formation reactions: Betmip reacts with carbonyl compounds (aldehydes, ketones) to form imines, which are valuable intermediates in organic synthesis [].

- Phosphorylation reactions: Betmip can transfer the triphenylphosphine group to various substrates, introducing a phosphorous atom into organic molecules [].

- Asymmetric catalysis: Betmip can be employed as a ligand in asymmetric catalysis, enabling the development of enantioselective reactions [].

Emerging Applications:

Recent research explores the potential of Betmip in:

- Material science: Betmip's ability to form coordination complexes with metal ions makes it a candidate for developing novel materials with desired properties [].

- Bioconjugation: Studies investigate Betmip's potential for attaching functional groups to biomolecules, such as proteins and peptides, for various applications.

N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine is a complex organic compound with the molecular formula C25H21N4P. It features a triphenylphosphoranylidene moiety attached to a benzotriazole structure, which contributes to its unique chemical properties. This compound is primarily utilized in organic synthesis and has garnered attention for its potential applications in various fields, including pharmaceuticals and materials science.

- Aza-Wittig Reaction: This compound can participate in aza-Wittig reactions, allowing for the formation of N,N-bis(but-3-enyl)amines when reacted with suitable aldehydes .

- Grignard Reactions: It serves as a reactant in Grignard reactions, facilitating the synthesis of various organic compounds .

- Condensation Reactions: The presence of the phosphoranylidene group enhances its reactivity, making it effective in condensation reactions involving carbonyl compounds.

While specific biological activities of N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine have not been extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, benzotriazole derivatives are known for their antifungal and antibacterial activities. Further research is needed to explore the pharmacological potential of this specific compound.

The synthesis of N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine typically involves several steps:

- Formation of Benzotriazole: The initial step usually involves the synthesis of 1H-benzotriazole through cyclization reactions.

- Phosphoranylidene Formation: The triphenylphosphine reacts with an appropriate electrophile to form the triphenylphosphoranylidene intermediate.

- Coupling Reaction: Finally, the coupling of the benzotriazole with the phosphoranylidene leads to the formation of N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine .

N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine has several applications:

- Organic Synthesis: It is widely used as a reagent in various organic synthesis processes, particularly in creating nitrogen-containing compounds.

- Material Science: Its unique properties may lend themselves to applications in materials science, particularly in developing new polymers or coatings.

- Pharmaceuticals: The potential biological activity suggests possible applications in drug development, although more research is necessary to establish specific uses.

Several compounds share structural similarities with N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1H-Benzotriazole | Simple benzotriazole structure | Used as a corrosion inhibitor |

| Triphenylphosphine | Phosphorus-containing compound | Acts as a ligand in coordination chemistry |

| N,N-Dimethylbenzamide | Amide derivative | Exhibits different reactivity patterns |

| N-(Phenyl)benzothiazole | Contains thiazole instead of triazole | Known for its fluorescent properties |

N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine is unique due to its combination of phosphoranylidene and benzotriazole functionalities, which provides distinct reactivity and potential biological activity not found in simpler analogs.

Aza-Wittig Reaction Mechanisms and Substrate Scope

The aza-Wittig reaction mediated by N-(triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine follows a mechanism analogous to classical Wittig reactions but with distinct stereoelectronic features. Computational studies at the B3LYP/6-31G* level reveal a tandem [2+2] cycloaddition-cycloreversion sequence (Fig. 1). The reaction initiates with nucleophilic attack by the phosphazene’s nitrogen on the carbonyl carbon of aldehydes or ketones, forming a four-membered oxazaphosphazetidine intermediate. Subsequent cycloreversion releases triphenylphosphine oxide and generates the imine product with predominant E-selectivity due to low rotational barriers in the intermediate.

Substrate Compatibility Table

| Carbonyl Substrate | Product Imine | Yield (%) | Selectivity (E:Z) |

|---|---|---|---|

| Benzaldehyde | N-Benzylideneaniline | 92 | 95:5 |

| Cyclohexanone | N-Cyclohexylideneamine | 85 | 88:12 |

| Carboranyl aldehydes | Carboranyl-imines | 78–91 | >99:1 |

This reagent demonstrates exceptional versatility, accommodating substrates ranging from simple aldehydes to sterically hindered ketones and heteroatom-rich systems like carboranes. Recent applications include the synthesis of carboranyl Schiff bases, where traditional methods fail due to boron cluster instability.

Tandem Aza-Wittig/Organometallic Addition Strategies

N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine enables sequential carbon-heteroatom bond formation through tandem aza-Wittig/organometallic reactions. A landmark application involves the synthesis of N,N-bis(but-3-enyl)amines (Table 2):

- Aza-Wittig Step: Reaction with aldehydes (RCHO) yields intermediate imines.

- Double Grignard Addition: Treatment with allylmagnesium bromide installs two allyl groups.

Representative Tandem Reaction Outcomes

| Aldehyde (RCHO) | Product Amine | Overall Yield (%) |

|---|---|---|

| Formaldehyde | N,N-Diallylmethylamine | 74 |

| Benzaldehyde | N,N-Diallylbenzylamine | 68 |

| 4-Nitrobenzaldehyde | N,N-Diallyl(4-nitrobenzyl)amine | 71 |

This methodology overcomes limitations of traditional amine synthesis, providing direct access to tertiary amines with defined stereochemistry. The benzotriazole group acts as a transient directing moiety, enabling precise control over nucleophilic additions.

Solid-Phase and Polymer-Supported Synthetic Approaches

Immobilized variants of N-(triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine have revolutionized combinatorial chemistry. Polystyrene-supported analogs facilitate:

- Automated Synthesis: Iterative aza-Wittig/imine reductions for library generation.

- Waste Minimization: Triphenylphosphine oxide byproducts remain bound to resin, simplifying purification.

Solid-Phase Reaction Optimization

| Support Matrix | Coupling Efficiency (%) | Purity (HPLC) | Scale (mmol/g) |

|---|---|---|---|

| Polystyrene | 92 | >98% | 0.45 |

| PEG-PS hybrid | 88 | 96% | 0.62 |

| Silica gel | 75 | 90% | 0.28 |

Microwave-assisted protocols further enhance reaction rates, reducing aza-Wittig step times from hours to minutes while maintaining yields >90%. These advances enable rapid synthesis of pharmacologically relevant benzothiazoles and benzoselenazolines.

Kinetic and Thermodynamic Studies of Intermediate Formation

The formation of N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine proceeds through a well-defined mechanistic pathway that has been extensively studied using various kinetic and thermodynamic approaches [7]. The reaction begins with the nucleophilic attack of triphenylphosphine on the terminal nitrogen of the azide group in 1-(azidomethyl)-1H-1,2,3-benzotriazole [8]. This initial step leads to the formation of a phosphazide intermediate, which subsequently undergoes nitrogen extrusion to generate the iminophosphorane product [9].

Kinetic studies have revealed that the rate-determining step in this transformation is the initial nucleophilic attack of the phosphine on the azide [10]. The reaction rate is influenced by both electronic and steric factors of the phosphine and azide components [11]. Electron-donating substituents on the phosphine increase the nucleophilicity of the phosphorus atom, thereby enhancing the reaction rate [12]. Conversely, sterically demanding groups can impede the approach of the reactants, resulting in decreased reaction rates [13].

Table 1: Kinetic Parameters for the Formation of N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine

| Parameter | Value | Experimental Conditions |

|---|---|---|

| Rate constant (k) | 3.2 × 10^-2 s^-1 | In diethyl ether at 25°C |

| Activation energy (Ea) | 58.7 kJ/mol | Temperature range: 0-40°C |

| Entropy of activation (ΔS‡) | -42.3 J/mol·K | Determined by Eyring plot |

| Enthalpy of activation (ΔH‡) | 56.2 kJ/mol | Determined by Eyring plot |

Thermodynamic studies have provided valuable insights into the stability of the intermediates formed during the reaction [14]. The phosphazide intermediate exhibits a relatively short lifetime due to its thermodynamic instability, which drives the rapid extrusion of nitrogen gas [15]. The overall reaction is highly exergonic, with a reported Gibbs free energy change (ΔG°) of approximately -180 kJ/mol, indicating the strong thermodynamic driving force for the formation of the iminophosphorane product [16].

The stability of the iminophosphorane product is attributed to the resonance stabilization involving the phosphorus-nitrogen bond [17]. Two canonical forms contribute to the electronic structure of the iminophosphorane: the ylide form (R3P+-N-R') and the ylene form (R3P=NR') [18]. Theoretical calculations and experimental studies suggest that the ylene form predominates in N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine, although the contribution of the ylide form is significant [19].

Stereochemical Outcomes in Heterocyclic Ring Formation

N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine serves as a valuable reagent for the construction of various heterocyclic systems through iminophosphorane-mediated transformations [20]. The stereochemical outcomes of these transformations are of particular interest, as they provide insights into the mechanistic details of the reaction pathways [21].

In heterocyclic ring formation reactions, N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine typically reacts with carbonyl compounds through an aza-Wittig reaction to form imines, which can subsequently undergo cyclization to generate nitrogen-containing heterocycles [22]. The stereochemical outcome of these transformations is influenced by several factors, including the nature of the carbonyl substrate, reaction conditions, and the steric environment around the reaction centers [23].

Studies have shown that the aza-Wittig reaction of N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine with aldehydes proceeds with high stereoselectivity, often favoring the formation of E-imines [24]. This stereoselectivity is attributed to the minimization of steric interactions between the bulky triphenylphosphine oxide leaving group and the substituents on the carbonyl carbon during the reaction [25]. The stereochemical outcome can be further modulated by adjusting the reaction temperature, solvent polarity, and the presence of Lewis acids or bases [26].

Table 2: Stereochemical Outcomes in Heterocyclic Ring Formation Using N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine

| Carbonyl Substrate | Reaction Conditions | Major Product | E:Z Ratio | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | THF, 25°C, 12h | E-imine | 95:5 | 92 |

| 4-Nitrobenzaldehyde | THF, 25°C, 8h | E-imine | 98:2 | 95 |

| Acetophenone | Toluene, 80°C, 24h | E-imine | 85:15 | 78 |

| Cyclohexanone | Toluene, 100°C, 36h | - | - | 65 |

In intramolecular cyclization reactions, the stereochemical outcome is often dictated by the conformational preferences of the reaction intermediates [27]. For instance, when N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine is used in the synthesis of nitrogen-containing heterocycles through intramolecular aza-Wittig reactions, the stereochemistry of the resulting ring system is influenced by the relative orientation of the reacting functional groups [28]. This orientation is, in turn, determined by the minimization of torsional strain and the maximization of favorable non-bonding interactions in the transition state [29].

Recent studies have also explored the use of chiral catalysts to control the stereochemical outcome of iminophosphorane-mediated heterocyclic ring formations [13]. These catalysts interact with the reaction intermediates through hydrogen bonding or other non-covalent interactions, thereby influencing the approach trajectory of the reacting partners and leading to enhanced stereoselectivity [27]. For example, bifunctional iminophosphorane thiourea catalysts have been shown to enable enantio- and diastereocontrol over pentavalent phosphoranes, allowing for the selective access to specific stereoisomers [13].

Comparative Analysis with Traditional Wittig Reagents

N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine belongs to the broader class of iminophosphoranes, which are nitrogen analogs of the well-known Wittig reagents [8]. A comparative analysis of these two classes of reagents reveals important similarities and differences in their reactivity patterns, mechanistic pathways, and synthetic applications [30].

Both Wittig reagents and iminophosphoranes like N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine operate through similar mechanistic principles, involving the nucleophilic addition of the ylide to a carbonyl compound followed by the formation of a four-membered ring intermediate (oxaphosphetane for Wittig reagents and azaphosphetane for iminophosphoranes) [8] [31]. However, there are notable differences in the stability and reactivity of these intermediates [32].

The azaphosphetane intermediates formed during iminophosphorane-mediated reactions are generally less stable than their oxaphosphetane counterparts, leading to more facile decomposition to the imine product and triphenylphosphine oxide [33]. This enhanced reactivity can be attributed to the weaker phosphorus-nitrogen bond compared to the phosphorus-oxygen bond [34]. As a result, iminophosphoranes often react under milder conditions and with a broader range of carbonyl compounds compared to traditional Wittig reagents [35].

Table 3: Comparative Analysis of N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine and Traditional Wittig Reagents

| Property | N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine | Traditional Wittig Reagents |

|---|---|---|

| Structure | P=N bond with benzotriazole moiety | P=C bond with various substituents |

| Reactivity with aldehydes | High, proceeds at room temperature | Moderate, often requires heating |

| Reactivity with ketones | Moderate, may require elevated temperatures | Low, often requires activation |

| Stereoselectivity | Generally favors E-isomers | Depends on stabilization of ylide |

| Intermediate stability | Less stable azaphosphetane | More stable oxaphosphetane |

| Side reactions | Fewer side reactions | Prone to side reactions with sensitive substrates |

Another significant difference lies in the stereochemical outcome of the reactions. While traditional Wittig reactions with stabilized ylides typically favor the formation of E-alkenes, the stereoselectivity in aza-Wittig reactions with N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine is often more pronounced, with higher E:Z ratios observed across a wider range of substrates. This enhanced stereoselectivity is attributed to the greater steric demand of the nitrogen substituent compared to the carbon substituent in traditional Wittig reagents.

From a synthetic perspective, N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine offers several advantages over traditional Wittig reagents. The benzotriazole moiety serves as a good leaving group, facilitating subsequent transformations of the imine products. Additionally, the iminophosphorane can participate in tandem reactions, where the initially formed imine undergoes further transformations in a one-pot process, leading to complex heterocyclic structures.

Recent developments in catalytic aza-Wittig reactions using N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine have further expanded the synthetic utility of this reagent. These catalytic processes address one of the main limitations of traditional Wittig and aza-Wittig reactions: the stoichiometric generation of triphenylphosphine oxide as a byproduct [8]. By employing catalytic amounts of the phosphine component, these reactions offer improved atom economy and reduced waste generation.

The synthesis of benzo-fused triazole derivatives represents one of the most significant applications of N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine. These heterocyclic systems demonstrate exceptional versatility in organic synthesis due to their inherent stability and diverse reactivity profiles [6] [7] [8].

Synthetic Methodologies

The construction of benzo-fused triazole derivatives through N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine proceeds via several distinct pathways. The most prominent approach involves the aza-Wittig reaction, where the phosphoranylidene moiety acts as a nucleophilic nitrogen source [9] [10]. This methodology has proven particularly effective for the formation of benzo [2] [11]thiazolo[2,3-c] [1] [4] [2]triazole derivatives through oxidative cyclization mechanisms [6] [12].

The reaction typically proceeds through initial formation of an iminophosphorane intermediate, followed by intramolecular cyclization to generate the fused triazole system [13] [12]. Research has demonstrated that this approach can achieve yields ranging from 55% to 85% depending on the specific substitution patterns and reaction conditions employed [6] [12].

Mechanistic Considerations

The mechanism of benzo-fused triazole formation involves several key steps. Initial activation of the benzotriazole moiety occurs through coordination with the phosphoranylidene group, facilitating subsequent nucleophilic attack [7] [13]. The resulting intermediate undergoes carbon-hydrogen bond functionalization, enabling intramolecular ring closure to form the desired tricyclic framework [6] [12].

Experimental evidence suggests that the reaction proceeds via disulfide intermediates when sulfur-containing substrates are employed [6]. Subsequent carbon-hydrogen bond functionalization enables intramolecular ring closure, thus forming the desired benzo [2] [11]thiazolo[2,3-c] [1] [4] [2]triazole structure with high functional group tolerance and excellent yields [6] [12].

Substrate Scope and Limitations

The substrate scope for benzo-fused triazole synthesis encompasses a wide range of aromatic and heteroaromatic precursors [14] [8]. 1,2,3-Triazole-benzofused molecular conjugates have been successfully synthesized through base-assisted bis-propargylation strategies [15]. These approaches demonstrate excellent compatibility with various electronic and steric environments, enabling access to structurally diverse products [15] [14].

However, certain limitations exist within this methodology. Highly electron-deficient substrates may exhibit reduced reactivity, requiring modified reaction conditions or alternative synthetic approaches [6] [8]. Additionally, the presence of strongly coordinating functional groups can interfere with the phosphoranylidene activation, necessitating careful substrate design [15] [14].

| Synthetic Method | Starting Materials | Reaction Conditions | Yield Range (%) | Product Type |

|---|---|---|---|---|

| Staudinger Reaction with Azides | 1-(Azidomethyl)-1H-1,2,3-benzotriazole + Triphenylphosphine | Diethyl ether, 3h, ambient temperature | 90-95 | Iminophosphoranes |

| Grignard Reaction with Aldehydes | Benzotriazole derivatives + Organomagnesium reagents | THF, reflux conditions | 70-85 | N,N-dialkylated products |

| Aza-Wittig Cyclization | Iminophosphoranes + Carbonyl compounds | Toluene, reflux, phosphine oxide catalyst | 60-90 | Heterocyclic compounds |

| Transition Metal Catalyzed B-H Activation | o-Carboranes + Alkynes | Pd-catalyst, 100°C, K3PO4 base | 40-75 | Carborane-fused heterocycles |

| Click Chemistry (CuAAC) | Azides + Terminal alkynes | CuI/Cu(II), sodium ascorbate, rt-60°C | 47-92 | Triazole derivatives |

| Decarboxylation-Cycloaddition | Cinnamic acids + Organic azides | Visible light, decarboxylation conditions | 65-85 | Triazole-containing systems |

| Oxidative Cyclization | Mercaptophenyl derivatives + Oxidants | I2 or Br2, oxidative conditions | 55-85 | Benzo-fused triazoles |

Synthesis of Carboranyl-Containing Heteroaromatic Systems

The incorporation of carborane clusters into heteroaromatic frameworks represents a frontier area in cluster chemistry with significant implications for materials science and medicinal chemistry [16] [17] [18]. N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine serves as a critical building block for accessing these complex three-dimensional architectures [19] [20] [21].

Carborane-Fused Heterocycle Formation

The synthesis of carborane-fused heterocycles through N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine represents a significant advancement in boron cluster chemistry [17] [22]. Recent developments have focused on palladium-catalyzed processes that enable the incorporation of nitrogen-containing heterocycles onto vicinal boron vertices of carborane clusters [17] [22].

The methodology involves sequential or one-pot reactions where meta-carborane clusters undergo diamination through cross-coupling processes [17] [22]. The phosphoranylidene derivative facilitates the formation of carborane-fused six- and seven-membered ring heterocycles through oxidative cyclization pathways [17] [22]. These transformations generate previously unknown classes of all-boron-vertex bound heterocyclic systems with exceptional photophysical properties [17] [22].

Electronic Properties and Conjugation

The electronic properties of carboranyl-containing heteroaromatic systems derived from N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine have been extensively investigated [18] [23] [24]. Research has revealed that while significant aromatic conjugation between three-dimensional carborane clusters and two-dimensional aromatic rings remains limited, the fused systems exhibit unique electronic characteristics [18] [24].

Nucleus-independent chemical shift (NICS) calculations have demonstrated that the heteroaromatic portions of these molecules retain considerable aromatic character [25] [18]. The carborane moiety contributes to overall system stability through negative hyperconjugation and ring strain effects rather than through extended conjugation [18] [24].

Photophysical Applications

Carboranyl-containing heteroaromatic systems synthesized through N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine exhibit remarkable photophysical properties [17] [23]. These compounds demonstrate high quantum yields and aggregation-induced emission characteristics, making them attractive candidates for luminescent materials applications [17] [23].

The incorporation of carborane clusters into the heteroaromatic framework provides enhanced thermal and chemical stability compared to purely organic counterparts [17] [23]. This enhanced stability, combined with tunable emission properties, positions these materials as promising candidates for advanced optoelectronic applications [17] [23].

| Carborane Type | Heteroaromatic System | Synthesis Method | Key Properties | Yield (%) |

|---|---|---|---|---|

| o-Carborane | Phosphorus heterocycles | B-H activation/cyclization | Enhanced thermal stability | 60-80 |

| m-Carborane | Six-membered N-heterocycles | Palladium-catalyzed coupling | Improved photophysical properties | 45-70 |

| p-Carborane | Seven-membered heterocycles | Oxidative cyclization | High quantum yields | 50-75 |

| Nido-carborane | Dicarbollide complexes | Cage degradation/reconstruction | Electronic delocalization | 70-90 |

| Carboranyl-quinoxaline | Quinoxaline derivatives | Nucleophilic substitution | Molecular rigidity | 55-75 |

| Carboranyl-benzothiazole | Benzothiazole systems | Aza-Wittig modification | Aggregation-induced emission | 40-85 |

Development of Polycyclic Amine Scaffolds

The development of polycyclic amine scaffolds through N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine represents a significant advancement in heterocyclic synthesis [26] [27] [28]. These complex molecular architectures serve as important structural motifs in natural products and pharmaceutical compounds [26] [27] [29].

Cascade Cyclization Strategies

The construction of polycyclic amine scaffolds employs sophisticated cascade cyclization strategies that leverage the unique reactivity of N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine [26] [27]. Palladium-catalyzed alkene carboamination followed by Diels-Alder cycloaddition represents one of the most powerful approaches for rapid assembly of complex polycyclic structures [26].

These cascade reactions generate four bonds, three rings, and three to five stereocenters in a single transformation, demonstrating exceptional synthetic efficiency [26]. The phosphoranylidene derivative facilitates the initial carboamination step, enabling subsequent cyclization processes that construct the polycyclic framework with high diastereoselectivity [26] [27].

Aminopalladation Mechanisms

The mechanistic pathway for polycyclic amine scaffold formation involves sequential alkene aminopalladation and alkene carbopalladation processes [27] [29]. The N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine derivative serves as a nucleophilic nitrogen source in the initial aminopalladation step [27].

Research has demonstrated that both alkene insertion steps occur in preference to carbon-nitrogen or carbon-carbon bond-forming reductive elimination [27] [29]. An unusual 1,3-palladium shift mechanism has been observed when specific substrate combinations are employed, yielding tetracyclic molecules with three contiguous stereocenters [27] [29].

Stereochemical Control

The stereochemical control achieved in polycyclic amine scaffold synthesis represents a key advantage of methodologies employing N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine [26] [27] [28]. The rigid geometry imposed by the phosphoranylidene group facilitates highly diastereoselective transformations [26] [27].

Denitrogenative cyclization strategies have emerged as complementary approaches for polycyclic amine synthesis [13]. These methodologies involve ring-opening of triazole derivatives followed by nitrogen extrusion and subsequent cyclization, enabling rapid construction of diverse heterocyclic architectures [13].

Synthetic Applications

The polycyclic amine scaffolds accessible through N-(Triphenylphosphoranylidene)-1H-benzotriazole-1-methanamine have found extensive applications in natural product synthesis and pharmaceutical development [26] [28]. These methodologies enable efficient construction of pyrrolidine-fused systems, piperidine derivatives, and indole-containing frameworks that serve as key structural elements in bioactive compounds [26] [28].

Recent applications have demonstrated the utility of these approaches in the synthesis of alkaloid natural products and pharmaceutical scaffolds [26] [28]. The ability to rapidly construct complex polycyclic architectures with high stereochemical control positions these methodologies as valuable tools for medicinal chemistry applications [26] [28].

| Scaffold Type | Construction Strategy | Ring Formation | Stereocenters | Diastereoselectivity |

|---|---|---|---|---|

| Pyrrolidine-fused systems | Cascade Pd-catalyzed reactions | 4 bonds, 3 rings formed | 3-5 stereocenters | High (>90%) |

| Piperidine derivatives | Aminopalladation/carbopalladation | 2 rings, sequential insertion | 2-3 stereocenters | Good (80-90%) |

| Indole-containing frameworks | Denitrogenative cyclization | N2 extrusion, cyclization | 1-2 stereocenters | Moderate (70-80%) |

| Benzazepine structures | Intramolecular cyclization | Intramolecular C-N formation | 2-4 stereocenters | High (>85%) |

| Tricyclic amine systems | Sequential bond formation | Multiple C-C/C-N bonds | 3-6 stereocenters | Excellent (>95%) |

| Tetracyclic frameworks | Palladium-shift mechanisms | 1,3-Pd shift, cyclization | 3 contiguous centers | Good (85-90%) |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant